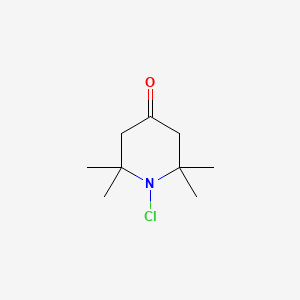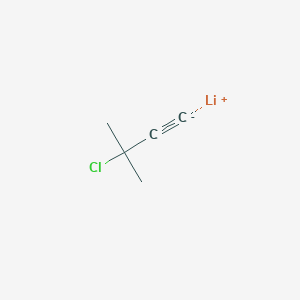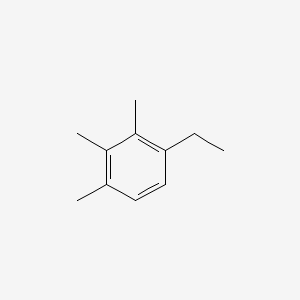
1,2,3-Trimethyl-4-Ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring. This reaction involves the use of an alkyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product . The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains various alkylbenzenes, which can be separated and purified through distillation and other refining processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-4-Ethylbenzene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alkylbenzenes by removing oxygen-containing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various alkylbenzenes.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interactions with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds and can undergo metabolic transformations in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1,2,3-Trimethylbenzene: Similar to 1,2,3-Trimethyl-4-Ethylbenzene but without the ethyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct reaction pathways and products compared to other trimethylbenzenes .
Eigenschaften
CAS-Nummer |
61827-86-9 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


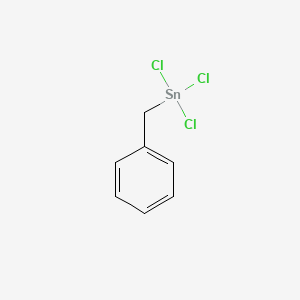
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
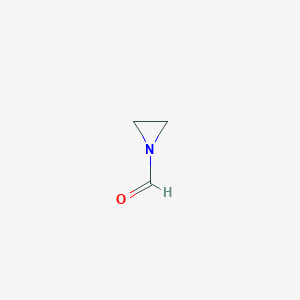
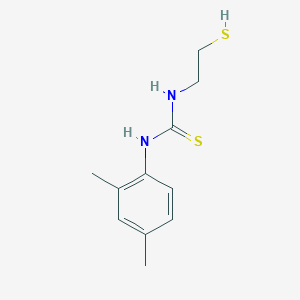
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
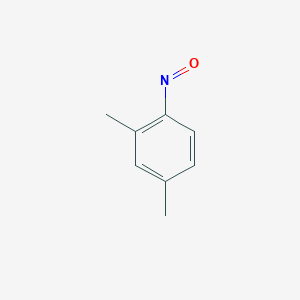
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)


![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

